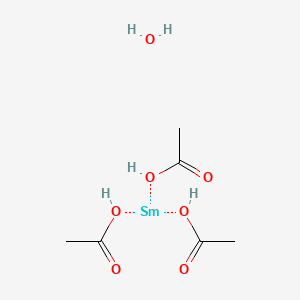

Samarium acetate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Samarium acetate hydrate is an acetate salt of samarium, with the chemical formula of Sm(CH3COO)3. It exists in the hydrate and tetrahydrate form . It is a moderately water-soluble crystalline Samarium source that decomposes to Samarium oxide on heating .

Synthesis Analysis

The tetrahydrate form of Samarium acetate hydrate can be obtained by dissolving samarium (III) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying .Molecular Structure Analysis

The molecular formula of Samarium acetate hydrate is C6H9O6Sm · xH2O . The molecular weight is 345.51 (anhydrous basis) .Physical And Chemical Properties Analysis

Samarium acetate hydrate appears as a pale yellow powder . It has a density of 1.94 g/cm³ . It is moderately water-soluble and decomposes to Samarium oxide on heating .Scientific Research Applications

Nuclear Applications and Radiopharmaceutical Production : Samarium is used in the nuclear industry, particularly for neutron absorption in nuclear reactors. It is also employed in medicine for producing radiopharmaceuticals, notably in the form of radioactive ^153Sm for treating bone metastases. A study by Pedreira Filho and Queiroz (2021) details a process for preparing pure samarium acetate, which is crucial for these applications (Pedreira Filho & Queiroz, 2021).

Material Science and Carbon Nanotubes : Samarium's role in material science is significant. For instance, it is used as a reducing agent in organic chemistry and in samarium-153 lexidronam for palliative treatment of bone metastases. Martinčić et al. (2016) explored different routes for encapsulating samarium-based materials into carbon nanotubes, useful for developing next-generation radiopharmaceuticals (Martinčić et al., 2016).

Catalysis and Chemical Reactions : Samarium diiodide is an efficient catalyst precursor, as shown in studies by Giuseppone et al. (1998), facilitating the formation of condensation products between various carbonyl compounds and ketene silyl acetals or enoxysilanes (Giuseppone et al., 1998).

Optical and Electrical Applications : Samarium is also utilized for modifying the optical and electrical properties of materials. Hashmi et al. (2019) studied the effects of samarium impurities in ZnO thin films, which are relevant for optical devices for UV and blue emission (Hashmi et al., 2019).

Electrolytes in Fuel Cells : Samarium-doped CeO2 is a leading electrolyte in solid oxide fuel cells (SOFCs). Studies by Li et al. (2004) and Karaca et al. (2010) have shown its effectiveness in creating dense ceramics at lower temperatures, vital for SOFCs (Li et al., 2004), (Karaca et al., 2010).

Rare Earth Permanent Magnets : Samarium-cobalt rare-earth permanent magnetic materials, with applications in various high-tech fields, have been developed and improved over the years. Yi (2014) summarized recent advancements in these materials (Yi, 2014).

Environmental Impact Assessment : Rowell et al. (2018) assessed the environmental impact of samarium, particularly its speciation and bioavailability in the presence of natural organic matter, which is crucial for understanding its ecological effects (Rowell et al., 2018).

Safety and Hazards

Samarium acetate hydrate may cause immediate or delayed severe eye irritation. Contact with skin may produce irritation or contact dermatitis. Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Samarium acetate hydrate has specialized uses in glass, phosphors, lasers, and thermoelectric devices. Another important application of Samarium and its compounds is as a catalyst and chemical reagent . As research continues, new applications and properties of Samarium acetate hydrate may be discovered.

Mechanism of Action

- Samarium acetate hydrate is an acetate salt of samarium with the chemical formula Sm(CH₃COO)₃ .

- Its primary targets are not well-documented in the literature. However, samarium compounds are known to interact with biological systems, particularly in the context of catalysis and as chemical reagents .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

acetic acid;samarium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITSQBNOPPGAHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Sm] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7Sm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoate](/img/structure/B561342.png)

![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)

![1H-Cyclopent[cd]indene-1-acetyl chloride, 2,2a,3,4-tetrahydro- (6CI)](/img/no-structure.png)

![1H-Cyclopenta[3,4]pyrazolo[1,5-A]pyridine](/img/structure/B561354.png)

![[1,2,5]Oxadiazolo[3,4-G]quinoxaline](/img/structure/B561357.png)

![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)